2-(Chloromethyl)tetrahydro-2H-pyran
Overview
Description
2-(Chloromethyl)tetrahydro-2H-pyran is an organic compound with the molecular formula C6H11ClO. It is a chlorinated derivative of tetrahydropyran, a six-membered ring containing five carbon atoms and one oxygen atom. This compound is often used as an intermediate in organic synthesis due to its reactivity and ability to form various derivatives .
Mechanism of Action
Target of Action
2-(Chloromethyl)tetrahydro-2H-pyran is a chemical compound used in organic synthesis studies It’s often used as a reagent in chemical reactions, suggesting its targets could be a wide range of organic compounds depending on the specific reaction .
Mode of Action
As a reagent in organic synthesis, it likely interacts with its targets through chemical reactions, possibly acting as a nucleophile or electrophile depending on the reaction conditions .
Biochemical Pathways
As a reagent, its role in biochemical pathways would largely depend on the specific synthesis or reaction it’s being used in .
Result of Action
The result of the action of this compound would depend on the specific chemical reaction it’s used in. As a reagent, it contributes to the formation of new compounds in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(Chloromethyl)tetrahydro-2H-pyran can be synthesized through several methods. One common method involves the chlorination of tetrahydropyran using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified by distillation .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions: 2-(Chloromethyl)tetrahydro-2H-pyran undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions, amines, or thiols, forming corresponding alcohols, amines, or thioethers.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH), ammonia (NH3), or thiols under basic conditions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products:
Nucleophilic Substitution: Alcohols, amines, thioethers.
Oxidation: Aldehydes, carboxylic acids.
Reduction: Tetrahydropyran derivatives with various functional groups.
Scientific Research Applications
2-(Chloromethyl)tetrahydro-2H-pyran is utilized in various scientific research applications:
Comparison with Similar Compounds
2-(Bromomethyl)tetrahydro-2H-pyran: Similar structure but with a bromine atom instead of chlorine.
Tetrahydropyran-2-methanol: Contains a hydroxyl group instead of a chlorine atom.
2-(3-Bromopropoxy)tetrahydro-2H-pyran: Contains a longer alkyl chain with a bromine atom.
Uniqueness: 2-(Chloromethyl)tetrahydro-2H-pyran is unique due to its specific reactivity and ability to form a wide range of derivatives. The presence of the chlorine atom allows for versatile chemical transformations, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2-(chloromethyl)oxane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO/c7-5-6-3-1-2-4-8-6/h6H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPYKTTGONDVGPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90864835 | |
Record name | 2-(Chloromethyl)oxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90864835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18420-41-2 | |
Record name | 2H-Pyran, 2-(chloromethyl)tetrahydro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018420412 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 18420-41-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33119 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(Chloromethyl)oxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90864835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Chloromethyl)tetrahydro-2H-pyran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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